

An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate

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Compound of Interest

Compound Name: Diethyl 2-(2-cyanoethyl)malonate

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This guide provides a comprehensive overview of **Diethyl 2-(2-cyanoethyl)malonate**, a valuable reagent in organic synthesis. It details the compound's structure, chemical properties, and a representative synthetic protocol.

Chemical Structure and Nomenclature

Diethyl 2-(2-cyanoethyl)malonate is a derivative of malonic acid. The central carbon of the malonate backbone is substituted with both a 2-cyanoethyl group and two ethoxycarbonyl groups.

- IUPAC Name: diethyl 2-(2-cyanoethyl)propanedioate[1]
- Synonyms: Diethyl (2-cyanoethyl)malonate, Propanedioic acid, (2-cyanoethyl)-, diethyl ester, 2-(2-CYANOETHYL)MALONIC ACID DIETHYL ESTER[2][3]
- CAS Number: 17216-62-5[2][3][4][5][6][7][8][9]
- Molecular Formula: C₁₀H₁₅NO₄[1][2][3][8]
- Linear Formula: NCCH₂CH₂CH(CO₂C₂H₅)₂[4][9]

The canonical SMILES representation of the molecule is CCOC(=O)C(CCC#N)C(=O)OCC.[4][9]

Physicochemical Properties

The key quantitative properties of **Diethyl 2-(2-cyanoethyl)malonate** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	213.23 g/mol [1][2][4][8][9]
Form	Liquid[4][9]
Boiling Point	115-118 °C at 2 mmHg[2][4][9][10]
Density	1.078 g/mL at 25 °C[2][4][9][10]
Refractive Index (n _{20/D})	1.436[2][4][9][10]
Flash Point	>113 °C (>230 °F)[2][4][9][10]
Storage Temperature	2-8 °C[10]

Synthesis Protocol: Michael Addition

Diethyl 2-(2-cyanoethyl)malonate is typically synthesized via a Michael addition reaction between diethyl malonate and acrylonitrile.[11] This reaction involves the conjugate addition of a carbanion (enolate) from diethyl malonate to the electron-deficient alkene of acrylonitrile.

Experimental Protocol:

While a specific, detailed protocol for the mono-adduct is not readily available in the provided search results, a general procedure can be outlined based on the synthesis of the related compound, Diethyl bis(2-cyanoethyl)malonate.[12][13] The key to favoring the mono-adduct is to control the stoichiometry of the reactants, typically by using an excess of diethyl malonate.

Materials:

- Diethyl malonate
- Acrylonitrile

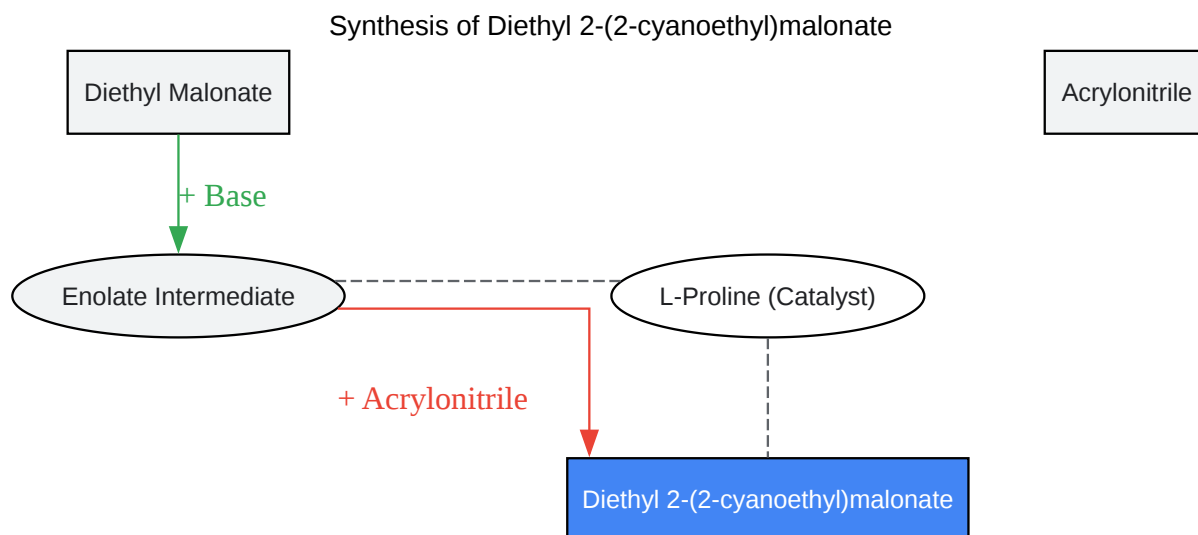
- A basic catalyst (e.g., L-proline[11], Triton B[12][13], sodium ethoxide)
- A suitable solvent (e.g., 1,4-dioxane, ethanol)
- Hydrochloric acid (for neutralization)

Procedure:

- A solution of diethyl malonate in the chosen solvent is prepared in a reaction flask equipped with a stirrer and a dropping funnel. The flask should be placed in a cooling bath to manage the exothermic nature of the reaction.
- The basic catalyst is added to the diethyl malonate solution.
- Acrylonitrile is added dropwise to the stirred solution, maintaining the reaction temperature between 30-40°C.[12]
- After the addition is complete, the mixture is stirred overnight at room temperature to ensure the reaction goes to completion.[12][13]
- The reaction is then quenched by pouring the mixture into a beaker of ice-water containing a small amount of concentrated hydrochloric acid to neutralize the catalyst.[12][13]
- The product is then extracted using an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- Purification is typically achieved through vacuum distillation to separate the desired mono-adduct from unreacted starting materials and the bis-adduct by-product.

Synthetic Pathway Visualization

The following diagram illustrates the Michael addition reaction for the synthesis of **Diethyl 2-(2-cyanoethyl)malonate**.



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Caption: Michael addition pathway for the synthesis of **Diethyl 2-(2-cyanoethyl)malonate**.

Applications in Research and Development

Diethyl 2-(2-cyanoethyl)malonate serves as a versatile intermediate in organic synthesis. The presence of the nitrile and the two ester groups allows for a variety of subsequent chemical transformations. It has been used in the synthesis of more complex molecules, such as carbon-3-substituted 1,5,9-triazacyclododecanes, which are useful as RNA cleavage reagents.[4][9] It also undergoes reactions like hydrothermal treatment with zinc chloride and sodium azide to form novel coordination polymers.[4][9]

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